molecular formula C12H8N4O3S B11434889 4-(2-Furylmethyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione

4-(2-Furylmethyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione

Cat. No.: B11434889
M. Wt: 288.28 g/mol
InChI Key: ANCOBWVXTMDIDD-UHFFFAOYSA-N
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Description

4-(2-Furylmethyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione is a heterocyclic compound that has garnered attention due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system that includes a thieno, triazolo, and pyrimidine moiety, making it a versatile scaffold for chemical modifications and biological evaluations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Furylmethyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the reaction of a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine derivative with 2-furylmethyl halide in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the cyclization and functionalization processes. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

4-(2-Furylmethyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce the fully reduced thieno or triazolo derivatives.

Scientific Research Applications

4-(2-Furylmethyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Furylmethyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to fit into various binding pockets, making it a versatile inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Furylmethyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione stands out due to its fused ring system that combines thieno, triazolo, and pyrimidine moieties. This unique structure provides a versatile platform for chemical modifications and enhances its potential for various applications.

Properties

Molecular Formula

C12H8N4O3S

Molecular Weight

288.28 g/mol

IUPAC Name

8-(furan-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione

InChI

InChI=1S/C12H8N4O3S/c17-10-9-8(3-5-20-9)16-11(13-14-12(16)18)15(10)6-7-2-1-4-19-7/h1-5H,6H2,(H,14,18)

InChI Key

ANCOBWVXTMDIDD-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C(=O)C3=C(C=CS3)N4C2=NNC4=O

Origin of Product

United States

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